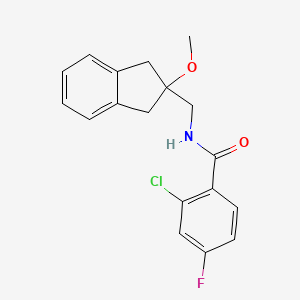

![molecular formula C16H12F3NO4 B2501264 2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid CAS No. 667887-30-1](/img/structure/B2501264.png)

2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid is a derivative of phenylacetic acid, where the phenyl ring is substituted with a trifluoromethoxy group and a carbamoyl group. This structure is related to various compounds that have been studied for their potential in medicinal chemistry, such as anti-inflammatory agents and intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds between carboxylic acids and amines. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation, which could be a relevant method for synthesizing compounds similar to the one . Additionally, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity have been synthesized, indicating that the introduction of halogen substituents can enhance biological activity .

Molecular Structure Analysis

Vibrational spectroscopic investigations, along with computational studies, have been conducted on similar molecules. For example, 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate has been studied using Gaussian09 software to optimize its molecular structure and vibrational frequencies . Such studies provide insights into the stability of the molecule, charge transfer, and potential for nonlinear optical properties, which could be relevant for the compound as well .

Chemical Reactions Analysis

The chemical reactivity of phenylacetic acid derivatives can be complex. For instance, the crystal structures of related compounds have shown that hydrogen bonding plays a significant role in their reactivity and interactions . The presence of carboxylic acid groups can lead to the formation of dimers or polymers through hydrogen bonding, which could also be expected for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the trifluoromethoxy group could impart unique electronic properties due to its strong electron-withdrawing effect. The carbamoyl group could also affect the acidity of the adjacent carboxylic acid, potentially altering solubility and reactivity. The anti-inflammatory activity of similar compounds suggests that the substitution pattern on the phenyl ring is crucial for biological activity, which could be an important consideration for the compound .

Aplicaciones Científicas De Investigación

Reactions with Sulfur Trioxide

Research into the reactions of sulfur trioxide with benzene derivatives, including those with trifluoromethoxy groups, highlights the chemical's reactivity and potential for creating sulfonated products. This study by Ansink and Cerfontain (2010) provides insights into the compound's reactivity and potential applications in creating novel chemical entities, which could be relevant for material science or synthetic chemistry advancements (Ansink & Cerfontain, 2010).

Synthesis of Novel Compounds

In the field of organic synthesis, the use of trifluoroacetic acid as a condensing agent has led to the creation of novel compounds such as 2-acetyl-1-hydroxycarbazoles. This method, explored by Vandana and Prasad (2004), showcases the compound's role in facilitating the synthesis of potentially bioactive molecules, indicating its importance in pharmaceutical and synthetic organic chemistry (Vandana & Prasad, 2004).

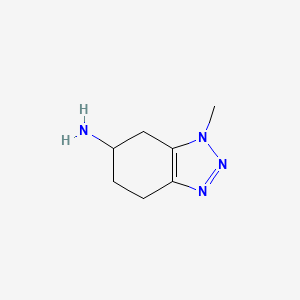

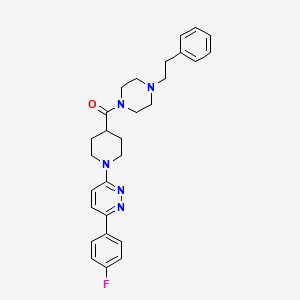

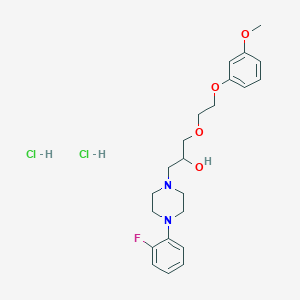

Cholinesterase Inhibitors Development

Kos et al. (2021) designed and synthesized a library of novel compounds as potential acetyl- and butyrylcholinesterase inhibitors, utilizing derivatives of the compound for medicinal chemistry applications. This research demonstrates the compound's utility in developing new therapeutics for diseases like Alzheimer's (Kos et al., 2021).

Antimycobacterial Agents

Ali and Shaharyar (2007) synthesized derivatives of 2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl acetic acid to study their in vitro activity against Mycobacterium tuberculosis. This research highlights the compound's potential in contributing to the development of new antimycobacterial agents, crucial for combating tuberculosis (Ali & Shaharyar, 2007).

Photolytic Transformation Studies

Eriksson, Svanfelt, and Kronberg (2010) explored the photolytic transformation of diclofenac and its derivatives, including the study of transformation products in aqueous solutions. Such studies are vital for understanding the environmental fate and breakdown of pharmaceutical compounds (Eriksson, Svanfelt, & Kronberg, 2010).

Propiedades

IUPAC Name |

2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4/c17-16(18,19)24-12-7-5-11(6-8-12)20-15(23)13-4-2-1-3-10(13)9-14(21)22/h1-8H,9H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXWDSDNZTLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)

![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)